Fluazifop-P Fluazifop-P Fluazifop-P is a 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has R configuration. It is the active enantiomer of the herbicide fluazifop and is the major metabolite of fluazifop-P-butyl. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-fluazifop.
Brand Name: Vulcanchem
CAS No.: 83066-88-0
VCID: VC0166914
InChI: InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1
SMILES: CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C15H12F3NO4
Molecular Weight: 327.25 g/mol

Fluazifop-P

CAS No.: 83066-88-0

Reference Standards

VCID: VC0166914

Molecular Formula: C15H12F3NO4

Molecular Weight: 327.25 g/mol

Fluazifop-P - 83066-88-0

CAS No. 83066-88-0
Product Name Fluazifop-P
Molecular Formula C15H12F3NO4
Molecular Weight 327.25 g/mol
IUPAC Name (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Standard InChI InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1
Standard InChIKey YUVKUEAFAVKILW-SECBINFHSA-N
Isomeric SMILES C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Description Fluazifop-P is a 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has R configuration. It is the active enantiomer of the herbicide fluazifop and is the major metabolite of fluazifop-P-butyl. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-fluazifop.
PubChem Compound 91733
Last Modified Nov 11 2021
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